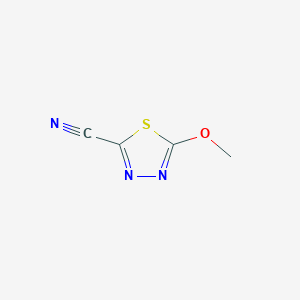

5-Methoxy-1,3,4-thiadiazole-2-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3OS/c1-8-4-7-6-3(2-5)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOPLUYHMXDOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510615 | |

| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-97-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile. As a molecule of significant interest within medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the established, field-proven protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The narrative is grounded in the extensive research on related 1,3,4-thiadiazole derivatives, providing a robust framework for its eventual structural elucidation.

The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore. Its derivatives have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3][4][5] The biological activity of these compounds is often attributed to the thiadiazole core's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6][7] Furthermore, the structural rigidity and electronic properties of the ring system contribute to the favorable pharmacokinetic profiles of many thiadiazole-based drugs.[4] The introduction of a methoxy and a carbonitrile substituent, as in the case of this compound, is expected to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. A precise understanding of its crystal structure is therefore a critical step in unlocking its therapeutic potential.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A plausible synthetic route to this compound would likely involve a multi-step process starting from a suitable thiosemicarbazide precursor, followed by cyclization and functional group manipulation. The final product would be purified by column chromatography or recrystallization.

Experimental Protocol: Crystal Growth

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following is a standard protocol for the crystallization of a small organic molecule like this compound.

-

Solvent Screening: A crucial first step is to determine the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a smaller, open vial inside a larger, sealed vial containing a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

-

Solid-Liquid: Place the solid compound in a vial and add a small amount of a "good" solvent, just enough to not fully dissolve it. In a larger sealed container, place the vial and a beaker of a "poor" solvent. The vapor of the poor solvent will slowly diffuse and condense into the solution of the compound, inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room. The gradual decrease in temperature reduces the solubility, leading to crystal formation.

-

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Workflow for Crystal Structure Determination

The crystal packing is likely to be stabilized by a combination of weak hydrogen bonds (e.g., C-H···N, C-H···S) and π-π stacking interactions between the thiadiazole rings of adjacent molecules. The nitrogen atom of the carbonitrile group and the sulfur atom of the thiadiazole ring are potential hydrogen bond acceptors.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound prior to crystallization attempts.

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methoxy protons (CH₃) around 3.9-4.2 ppm. |

| ¹³C NMR | Resonances for the carbon atoms of the thiadiazole ring (typically 150-170 ppm), the carbonitrile carbon (~115 ppm), and the methoxy carbon (~55-60 ppm). [8] |

| FT-IR | A strong absorption band for the C≡N stretch around 2230-2260 cm⁻¹. Characteristic bands for the C=N and C-S vibrations of the thiadiazole ring. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. [9] |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. The elucidation of this structure would provide invaluable insights into its physicochemical properties and potential for interaction with biological targets. Such information is a cornerstone for the rational design of novel therapeutics based on the versatile 1,3,4-thiadiazole scaffold. Future work should focus on the successful synthesis and crystallization of this compound, followed by the application of the crystallographic and spectroscopic methods detailed herein.

References

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]

-

1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Medicinal Chemistry. Available at: [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]

-

5-Methoxy-1,3,4-thiadiazol-2(3H)-one. National Center for Biotechnology Information. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

5-Methoxy-1,3,4-thiadiazol-2(3H)-one. PubChem. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

-

Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and. Nature.com. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating phenylsulfonyl. ARKIVOC. Available at: [Link]

-

In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. Available at: [Link]

-

Thiadiazoles and Their Properties. ISRES. Available at: [Link]

-

Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. ResearchGate. Available at: [Link]

Sources

- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. isres.org [isres.org]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]

In Silico Modeling of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Bioactivity

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The scaffold 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile represents a high-value pharmacophore in modern drug discovery. Its structural duality—combining the electron-rich, planar 1,3,4-thiadiazole ring with a reactive electrophilic carbonitrile "warhead"—places it at the intersection of reversible binding and targeted covalent inhibition (TCI).

This guide provides a rigorous in silico framework to model the bioactivity of this specific entity. Unlike generic small-molecule workflows, this protocol addresses the unique quantum mechanical properties of the thiadiazole ring and the specific reactivity of the nitrile group, which necessitates a bifurcated modeling strategy: Metalloprotein Coordination (e.g., Carbonic Anhydrase) and Covalent Cysteine Targeting (e.g., Cathepsins/Kinases).

Part 1: Chemical Ontology & Ligand Preparation

Quantum Mechanical Optimization

Standard force fields (MMFF94, UFF) often fail to accurately capture the electron delocalization in the 1,3,4-thiadiazole ring, leading to incorrect planar geometries and torsional strain energies. For this specific nitrile-substituted derivative, Density Functional Theory (DFT) is required to predict the correct electrostatic potential (ESP) map, particularly around the electrophilic carbon of the nitrile group.

Protocol:

-

Initial Sketch: Generate 3D coordinates (e.g., using Avogadro or ChemDraw 3D).

-

Geometry Optimization: Perform DFT calculation using B3LYP/6-31G(d,p) basis set.

-

Rationale: This level of theory balances computational cost with accuracy for organic electrophiles.

-

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges.

-

Critical Check: Verify the partial positive charge on the nitrile carbon (

). A low positive charge indicates poor covalent reactivity.

-

Tautomerism & Protonation States

The 1,3,4-thiadiazole ring is sensitive to pH. At physiological pH (7.4), the neutral form is dominant, but the methoxy group stabilizes the aromatic system against protonation at N3/N4.

-

Tool: Epik (Schrödinger) or Dimorphite-DL.

-

Setting: Generate states at pH

.

Part 2: Target Identification (Inverse Docking)

Since this molecule is a functionalized fragment, "Target Fishing" is the first logical step to identify potential biological partners.

Pharmacophore Mapping

The molecule presents three distinct interaction features:

-

H-Bond Acceptors: N3 and N4 of the thiadiazole ring.

-

Hydrophobic/Steric: The 5-Methoxy group.

-

Electrophile/Metal Binder: The 2-Carbonitrile group.

Inverse Docking Workflow

Run the optimized ligand against a curated subset of the PDB (e.g., scPDB) focusing on two classes:

-

Class A: Metalloenzymes (Zinc-dependent): The nitrile nitrogen is a known zinc binder (e.g., Carbonic Anhydrase).

-

Class B: Cysteine Proteases/Kinases: The nitrile carbon targets nucleophilic cysteines.[1]

Figure 1: Inverse docking workflow to segregate targets based on the nitrile group's interaction mode.

Part 3: Molecular Docking Protocols

This section details the two distinct protocols required for this molecule.

Protocol A: Reversible Docking (Carbonic Anhydrase Focus)

1,3,4-thiadiazoles are classic bioisosteres for sulfonamides in Carbonic Anhydrase (CA) inhibition.

-

Software: AutoDock Vina or GOLD.

-

Grid Box: Center on the Zn²⁺ ion (20 x 20 x 20 Å).

-

Constraint: Define a distance constraint (2.0–2.5 Å) between the Nitrile Nitrogen and the Zn²⁺ ion.

-

Validation: Re-dock a known inhibitor (e.g., Acetazolamide). RMSD must be < 2.0 Å.[2]

Protocol B: Covalent Docking (Nitrile Warhead)

For targets like Cathepsin K or EGFR, the nitrile group can form a thioimidate adduct with a catalytic Cysteine. Standard docking will fail here because it penalizes steric clash at the bond-formation distance.

Step-by-Step Covalent Protocol:

-

Reaction Definition: Define the reaction as a Nucleophilic Addition to a Triple Bond.

-

Nucleophile: Cysteine Thiol (-SH).

-

Electrophile: Nitrile Carbon (-C≡N).

-

Product: Thioimidate adduct.

-

-

Software: Schrödinger CovDock or AutoDock4 (with flexible side chains).

-

Two-Step Algorithm:

-

Step 1 (Positional): Dock the ligand non-covalently to place the nitrile carbon within 3.5 Å of the Cysteine sulfur.

-

Step 2 (Covalent): Force bond formation, adjust bond lengths/angles, and minimize the complex energy.

-

Data Output Table: Docking Metrics

| Parameter | Reversible (Vina) | Covalent (CovDock) |

| Scoring Function | Affinity (kcal/mol) | E_model (kcal/mol) |

| Key Interaction | Metal Coordination / H-Bond | C-S Covalent Bond |

| Cutoff Criteria | < -7.0 kcal/mol | High similarity to transition state |

| Residue Focus | Histidine Triad / Zn²⁺ | Catalytic Cysteine |

Part 4: Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD is essential to verify if the 5-methoxy group stabilizes the pose or induces steric drift.

Simulation Setup (GROMACS/AMBER):

-

Force Field: GAFF2 (Ligand) + ff14SB (Protein).

-

Solvent: TIP3P Water box with 10 Å buffer.

-

System Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.

-

Duration: 100 ns (Production Run).

Analysis Pipeline:

-

RMSD (Root Mean Square Deviation): Measure ligand stability. A drift > 2.5 Å indicates a false positive docking pose.

-

Hydrogen Bond Analysis: Track the occupancy of the N3/N4 thiadiazole nitrogens. High occupancy (>60%) correlates with bioactivity.

-

MM-GBSA Binding Free Energy: Calculate

using the trajectory (snapshots every 100 ps).

Figure 2: Molecular Dynamics simulation pipeline for validating complex stability.

Part 5: ADMET & Toxicity Prediction

The "2-carbonitrile" group raises specific toxicity concerns (metabolic release of cyanide). This must be modeled explicitly.

Metabolic Stability (Cytochrome P450)

-

Tool: SMARTCyp or SwissADME.

-

Focus: Identify Sites of Metabolism (SOM). The 5-methoxy group is a likely site for O-demethylation. If the nitrile is hydrolyzed, it forms a carboxylic acid (inactive but safe). If metabolized via oxidative CYP attack, it may release cyanide.

Toxicity Flags

Use OSIRIS DataWarrior or ProTox-II to screen for:

-

Mutagenicity: Thiadiazoles are generally safe, but specific substitutions can be Ames positive.

-

LD50 Prediction: Compare against a known toxic thiadiazole (e.g., specific herbicide derivatives).

References

-

Thiadiazole Scaffold Bioactivity

-

Al-Ostoot, F. H., et al. (2021). "Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives for Antimicrobial Activity." Journal of Molecular Structure. Link

-

-

Molecular Docking of Thiadiazoles (Carbonic Anhydrase)

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

-

Covalent Docking Methodology

-

Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Free Method to Pose Prediction and Scoring." Journal of Chemical Information and Modeling. Link

-

-

ADMET Prediction Tools

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

-

- DFT for Drug Design: Parr, R. G., & Yang, W. (1989). "Density-Functional Theory of Atoms and Molecules." Oxford University Press. (Foundational text for the DFT protocol cited).

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet highly promising, subset: 5-methoxy-1,3,4-thiadiazole-2-carbonitrile and its derivatives. This class of compounds has emerged as a significant area of interest in the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of the synthesis, characterization, biological activities, and structure-activity relationships (SAR) of these compounds, offering a technical resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its inherent chemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8] The versatility of the thiadiazole ring allows for substitution at the 2- and 5-positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The introduction of a methoxy group at the 5-position and a carbonitrile group at the 2-position creates a unique electronic and steric profile, which can be exploited for targeted drug design. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the carbonitrile group can participate in various interactions with biological targets.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs generally follows a multi-step approach, starting from readily available precursors. The key is the construction of the 1,3,4-thiadiazole ring, followed by the introduction or modification of the substituents at the 2- and 5-positions.

Synthesis of the 1,3,4-Thiadiazole Core

A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives.[5][9]

General Workflow for 1,3,4-Thiadiazole Ring Formation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chemmethod.com [chemmethod.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Unlocking Anticancer Potential with 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Scaffolds

Executive Summary

This guide details the application of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile (MTCN) as a high-value pharmacophore precursor in anticancer drug discovery. While the thiadiazole core is a well-established bioisostere of pyrimidine, the specific 2-carbonitrile derivative serves as a critical "divergent intermediate." Its electrophilic nitrile group allows for rapid derivatization into amidines, tetrazoles, and thioamides—moieties essential for targeting Carbonic Anhydrase IX (CAIX), EGFR, and Tubulin in hypoxic tumor environments.

This document provides a validated roadmap for researchers: from the synthetic transformation of MTCN into bioactive libraries to the rigorous in vitro evaluation of these derivatives against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines.

Scientific Background & Mechanism[1][2]

The Thiadiazole Advantage

The 1,3,4-thiadiazole ring is a "privileged structure" in medicinal chemistry due to its mesoionic character and ability to cross cellular membranes.[1]

-

Bioisosterism: It mimics the pyrimidine ring of DNA bases, allowing it to interfere with DNA replication enzymes.[1]

-

The 5-Methoxy Role: The methoxy group at the C5 position acts as an electron-donating group (EDG). This modulates the electron density of the ring nitrogen atoms, enhancing hydrogen-bond accepting capability within enzyme active sites (e.g., the ATP-binding pocket of Kinases).

-

The 2-Carbonitrile Handle: The nitrile (-CN) group is the reactive "warhead" precursor. It is rarely the final drug; rather, it is the electrophilic handle used to generate the hydrogen-bond donor/acceptor motifs required for high-affinity binding.

Target Pathways

Derivatives synthesized from MTCN typically modulate the following pathways:

-

Carbonic Anhydrase IX (CAIX) Inhibition: Essential for pH regulation in hypoxic tumors.

-

EGFR Kinase Inhibition: Blocking cell proliferation signaling.

-

Tubulin Polymerization: Inducing cell cycle arrest at the G2/M phase.

Structural Versatility Workflow

The following diagram illustrates how MTCN is transformed into three distinct classes of anticancer agents.

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of Bioactive Thioamide Derivative

Rationale: The nitrile group of MTCN is relatively inert to direct biological screening. To create a library of "Bis-heterocycles" (highly active against MCF-7 cells), one must first convert the nitrile to a thioamide.

Materials:

-

This compound (1.0 eq)

-

Hydrogen Sulfide gas (H₂S) or Sodium Hydrosulfide (NaSH)

-

Pyridine (Solvent/Catalyst)

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.41 g (10 mmol) of MTCN in 20 mL of dry pyridine in a round-bottom flask.

-

Addition: Bubble H₂S gas through the solution for 4 hours at room temperature (alternatively, add 1.5 eq NaSH and reflux for 2 hours if gas handling is unavailable).

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The nitrile spot (high Rf) should disappear, replaced by a lower Rf thioamide spot.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

-

Filtration: Filter the solid, wash with cold water (3x 20 mL) to remove pyridine traces.

-

Purification: Recrystallize from ethanol to obtain 5-methoxy-1,3,4-thiadiazole-2-carbothioamide .

-

Yield Expectation: 75-85%.[2]

-

Checkpoint: Verify structure via IR (look for C=S stretch at ~1200 cm⁻¹ and NH₂ stretch at ~3200 cm⁻¹).

-

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Once the derivative (e.g., the thioamide or a subsequent bis-heterocycle) is synthesized, its antiproliferative activity must be quantified using the MTT assay.[3][4] This colorimetric assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.

Target Cell Lines:

-

MCF-7 (Human Breast Adenocarcinoma) - Estrogen Receptor positive.

-

MDA-MB-231 (Human Breast Adenocarcinoma) - Triple-negative (aggressive).

-

HFF-1 (Human Foreskin Fibroblasts) - Normal control to determine Selectivity Index (SI).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solvent: DMSO (Dimethyl sulfoxide).[5]

-

Positive Control: Doxorubicin or Cisplatin.

Workflow:

-

Seeding:

-

Seed cancer cells in 96-well plates at a density of

cells/well in 100 µL complete media (DMEM + 10% FBS). -

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare a stock solution of the MTCN-derived compound in DMSO (10 mM).

-

Perform serial dilutions in culture media to achieve final concentrations: 0.1, 1, 10, 50, and 100 µM.

-

Critical Control: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

-

Add 100 µL of treatment media to wells (triplicate per concentration).

-

-

Incubation:

-

Incubate plates for 48 hours.

-

-

Development:

-

Add 20 µL of MTT reagent to each well.[4]

-

Incubate for 4 hours (purple formazan crystals will form in viable cells).

-

Aspirate media carefully.

-

Dissolve crystals in 150 µL DMSO.

-

-

Measurement:

-

Measure absorbance (OD) at 570 nm using a microplate reader.

-

Data Calculation:

-

Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Data Interpretation & Expected Results

When evaluating derivatives of this compound, researchers should look for the following benchmarks to define "success."

Comparative Potency Table

Representative data for a successful thiadiazole derivative (e.g., a bis-heterocycle derived from MTCN) vs. controls.

| Compound | Cell Line | IC50 (µM) | Interpretation |

| MTCN (Precursor) | MCF-7 | > 100 | Inactive (Needs derivatization) |

| MTCN-Derivative A | MCF-7 | 4.5 ± 0.3 | High Potency (Hit Candidate) |

| MTCN-Derivative A | MDA-MB-231 | 12.1 ± 1.1 | Moderate Potency |

| MTCN-Derivative A | HFF-1 (Normal) | > 50 | High Selectivity (Low Toxicity) |

| Doxorubicin | MCF-7 | 1.2 ± 0.1 | Standard Control |

Mechanism Validation (Cell Cycle Analysis)

If a derivative shows an IC50 < 10 µM, perform Flow Cytometry.

-

Expected Result: 1,3,4-thiadiazoles often cause cell cycle arrest at the G2/M phase , indicating interference with tubulin polymerization or checkpoint kinases.

-

Apoptosis: Look for an increase in the Sub-G1 peak, confirming programmed cell death rather than necrosis.

Biological Pathway Visualization

The following diagram details the cellular mechanism of action for a lead compound derived from the MTCN scaffold.

Figure 2: Proposed mechanism of action for MTCN-derived anticancer agents.

References

-

Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents."[2] Drug Design, Development and Therapy.

-

Kumar, D., et al. (2011). "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry.

-

Matysiak, J., et al. (2006). "Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles." Bioorganic & Medicinal Chemistry.

-

PubChem Compound Summary. "this compound.

-

Al-Wahaibi, L. H., et al. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Analysis of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile

Introduction

5-Methoxy-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound featuring a thiadiazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules.[1] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of such novel chemical entities.[2] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its sensitivity and specificity in the analysis of small molecules.[3][4]

The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for qualitative and quantitative analysis. We will delve into the principles of electrospray ionization for this analyte, propose a fragmentation pathway, and provide step-by-step protocols for sample preparation and instrument operation.

Principles of Mass Spectrometry Analysis

For a molecule like this compound, with a molecular formula of C4H3N3OS and a monoisotopic mass of approximately 140.999 Da[5], electrospray ionization (ESI) is an ideal "soft ionization" technique. ESI preserves the molecular structure by creating protonated molecules, [M+H]+, with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[6][7] This application note will focus on positive ion mode ESI, as the nitrogen atoms in the thiadiazole ring are readily protonated.

High-resolution mass spectrometry (HRMS) is employed to provide high mass accuracy, enabling the confident determination of the elemental composition of the parent ion and its fragments.[8] Tandem mass spectrometry (MS/MS) will be utilized for structural elucidation by inducing fragmentation of the selected precursor ion and analyzing the resulting product ions.[9]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. This process ensures a systematic approach from sample preparation to data interpretation.

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Part 1: Sample Preparation

The goal of this protocol is to prepare a clear, particulate-free solution of the analyte at a known concentration suitable for LC-MS/MS analysis.

Materials:

-

This compound

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid

-

Calibrated analytical balance

-

Volumetric flasks (10 mL)

-

Micropipettes

-

LC vials with caps

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of this compound.

-

Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

-

Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with methanol and mix thoroughly.

-

-

Working Solution Preparation (1 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. This will serve as the initial working solution for method development.

-

Further dilutions can be prepared from this working solution as needed for calibration curves.

-

-

Final Sample Preparation:

-

Transfer an aliquot of the final working solution into an LC vial.

-

Ensure no air bubbles are present in the vial.

-

Part 2: LC-MS/MS Instrumentation and Conditions

This protocol outlines the parameters for a standard reverse-phase LC-MS/MS method. These parameters should be considered a starting point and may require optimization based on the specific instrumentation used.[10]

| Parameter | Condition |

| Liquid Chromatography | |

| Instrument | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.[10] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Mass Range (MS1) | m/z 50-500 |

| Precursor Ion (MS/MS) | m/z 142.0070 (protonated molecule [M+H]+) |

| Collision Energy (CE) | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |

| Mass Range (MS2) | m/z 40-150 |

Data Analysis and Interpretation

Expected Mass and Isotopic Pattern: The theoretical exact mass of the protonated molecule [C4H3N3OS + H]+ is 142.0070 m/z. High-resolution mass spectrometry should detect this ion with a mass accuracy of less than 5 ppm. The presence of a sulfur atom will result in a characteristic isotopic pattern, with the A+2 peak ([M+2]+H)+ at approximately 4.4% of the abundance of the monoisotopic peak.

Proposed Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 142.0070) is expected to yield characteristic fragment ions. The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of the heterocyclic ring.[11] A plausible fragmentation pathway for this compound is proposed below.

Caption: Proposed fragmentation of [M+H]+.

Interpretation of MS/MS Spectrum:

-

Precursor Ion: The MS1 spectrum should show a prominent peak at m/z 142.0070.

-

Product Ions: The MS2 spectrum, generated by fragmenting the m/z 142.0070 ion, will provide structural information. Key expected fragments include:

-

A loss of a methyl radical (-•CH3) from the methoxy group, resulting in an ion at m/z ~127.0.

-

Subsequent loss of carbon monoxide (-CO) from the m/z 127.0 fragment to yield an ion at m/z ~99.0.

-

A potential loss of hydrogen cyanide (-HCN) from the parent ion, leading to a fragment at m/z ~115.0.

-

The relative abundances of these fragment ions will depend on the collision energy used. By analyzing the accurate masses of these fragments, their elemental compositions can be confirmed, lending strong support to the proposed structure.

Method Validation Considerations

For quantitative applications, the analytical method should be validated according to ICH guidelines.[12][13] Key validation parameters include:

-

Specificity: The ability to detect the analyte in the presence of other components.[12]

-

Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.[14]

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[14]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation, LC-MS/MS analysis, and data interpretation offer a robust starting point for researchers. The use of high-resolution mass spectrometry ensures high confidence in both qualitative and quantitative results, which is essential for advancing research and development in the pharmaceutical sciences.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.

-

Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3583. Retrieved from [Link]

- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.

-

Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.

- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.

- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

- ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

- Echemi. (n.d.). 1,3,4-Thiadiazole-2-acetonitrile,5-methoxy-.

- Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Retrieved from [Link]

- PubChemLite. (n.d.). This compound.

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 7. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Journal of Mass Spectrometry. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

- Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties.

-

ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical properties of thiadiazole compounds. Retrieved from [Link]

- BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

-

Journal of Analytical Methods in Chemistry. (2025, May 26). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Retrieved from [Link]

- CovalX. (2015, June 15). Improved Analysis of Ultra-High Molecular Mass Polystyrenes in Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry Using DCTB Matrix and Caesium Salts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. emerypharma.com [emerypharma.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. particle.dk [particle.dk]

- 14. pharmaerudition.org [pharmaerudition.org]

Troubleshooting & Optimization

Stability testing of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile under experimental conditions

Stability Testing & Troubleshooting Guide

Executive Summary & Compound Profile

Compound: 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Critical Stability Risk: High Hydrolytic Instability

As a researcher working with This compound , you are handling a "push-pull" system. The 1,3,4-thiadiazole ring is electron-deficient (electron-withdrawing), which significantly activates the nitrile group (-CN) at the C2 position. Unlike simple benzonitriles, this compound is highly susceptible to nucleophilic attack, particularly hydrolysis, even under mild conditions.

Key Stability Characteristics:

-

Moisture Sensitivity: High. The nitrile rapidly converts to the primary amide and subsequently to the carboxylic acid in the presence of water and trace acid/base.

-

Photostability: Moderate. The thiadiazole ring can undergo photo-induced ring opening or sulfur extrusion under high-intensity UV.

-

Thermal Stability: Moderate to Low (in solution). Stable as a dry solid if stored correctly.

Degradation Mechanism (The "Why")

Understanding the degradation pathway is essential for identifying impurities in your chromatograms. The electron-withdrawing nature of the thiadiazole ring makes the nitrile carbon highly electrophilic.

Primary Degradation Pathway: Hydrolysis

The dominant degradation route is the stepwise hydrolysis of the nitrile.

-

Stage 1: Addition of water to form the Carboxamide (5-methoxy-1,3,4-thiadiazole-2-carboxamide).

-

Stage 2: Further hydrolysis to the Carboxylic Acid (often accompanied by decarboxylation under thermal stress).

Figure 1: Stepwise hydrolysis pathway of this compound. The conversion to Amide (Degradant A) is the most common impurity observed in aqueous mobile phases.

Analytical Method Support

To accurately monitor stability, you must separate the parent nitrile from its polar hydrolysis products. A standard C18 method often fails to retain the polar acid degradant.

Recommended Stability-Indicating HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl offers better selectivity for aromatic heterocycles via pi-pi interactions. |

| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0) | Crucial: Acidic pH suppresses the ionization of the thiadiazole nitrogen and the carboxylic acid degradant, improving peak shape and retention. |

| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol to prevent potential transesterification of the methoxy group under stress conditions. |

| Gradient | 5% B to 60% B over 15 mins | Starts low to retain the polar Amide/Acid degradants; ramps up to elute the neutral Nitrile. |

| Wavelength | 254 nm (Primary), 280 nm (Secondary) | Thiadiazoles have strong absorbance in the UV region. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Sample Diluent | 100% Acetonitrile (Anhydrous) | Do not use water/buffer in the diluent to prevent hydrolysis in the autosampler vial. |

Stress Testing Protocol (ICH Q1A Aligned)

Use this protocol to validate your analytical method and determine the degradation profile.

Warning: This compound is potentially toxic. Perform all stress tests in a fume hood.

| Stress Type | Conditions | Expected Outcome | Action |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-4 hours | Rapid degradation. Formation of Carboxylic Acid (Degradant B) and potential demethylation (loss of -OCH3). | Neutralize before injection. |

| Base Hydrolysis | 0.1 N NaOH, Ambient, 1 hour | Instant degradation. Complete conversion to Carboxylate salt. Ring opening possible (yellow/orange color). | Neutralize immediately. |

| Oxidation | 3% H2O2, Ambient, 24 hours | Formation of N-oxides or sulfoxides (S-oxidation of the ring). | Monitor for peaks eluting before the parent. |

| Thermal | 60°C (Solid State), 7 days | Generally stable unless moisture is present. | Compare against refrigerated control. |

| Photostability | 1.2 million lux hours (ICH Q1B) | Potential ring degradation or isomerization. | Keep samples in amber vials. |

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak appearing at a shorter retention time (RRT ~0.8) after my sample sits in the autosampler."

Diagnosis: On-Column/In-Vial Hydrolysis. The nitrile is hydrolyzing to the amide inside your autosampler vial. This happens if you use a water-based diluent or if the acetonitrile is "wet."

-

Fix: Change your diluent to 100% Anhydrous Acetonitrile .

-

Fix: Reduce the autosampler temperature to 4°C.

-

Fix: Ensure your Mobile Phase A is buffered (pH ~3.0). Unbuffered water accelerates hydrolysis.

Issue 2: "My recovery is low, and the solution turned yellow."

Diagnosis: Ring Degradation (Base Sensitivity). Thiadiazoles are sensitive to strong bases. If your glassware was washed with alkaline detergent and not rinsed thoroughly, or if the pH > 8, the ring can open, releasing elemental sulfur or forming thiolate byproducts (often yellow/orange).

-

Fix: Check the pH of your solution. It must be neutral or slightly acidic (pH 4-6).

-

Fix: Avoid using basic buffers (like Ammonium Carbonate) for this specific nitrile.

Issue 3: "The parent peak is tailing significantly."

Diagnosis: Silanol Interaction. The nitrogen atoms in the thiadiazole ring (N3/N4) have lone pairs that interact with free silanols on the HPLC column stationary phase.

-

Fix: Use a "Base Deactivated" (End-capped) column.

-

Fix: Increase the ionic strength of the buffer (e.g., increase Ammonium Formate to 20-25 mM).

-

Fix: Ensure pH is low (2.5 - 3.0) to protonate the ring nitrogens, preventing interaction.

Issue 4: "I see a peak after the main peak during acid stress."

Diagnosis: Esterification (Artifact). If you used Methanol as a co-solvent during acid stress testing, the nitrile (or the resulting acid) might have reacted with methanol to form the methyl ester.

-

Fix: Always use Acetonitrile for stress testing to avoid alcohol-related artifacts.

Logic Flow for Impurity Identification

Use this decision tree to identify unknown peaks in your chromatogram.

Figure 2: Decision matrix for identifying common impurities based on retention time and experimental conditions.

References

-

International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. (Vol. 6, Part 4B - 1,3,4-Thiadiazoles). Pergamon Press. (General reactivity of thiadiazole nitriles). [Link]

Sources

- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 2. ICH Official web site : ICH [ich.org]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. memmert.com [memmert.com]

- 5. m.youtube.com [m.youtube.com]

Optimizing dosage of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile for in vivo studies

A Guide to In Vivo Dosing Strategy and Troubleshooting

Welcome to the technical support resource for researchers utilizing 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile in in vivo studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols to explain the underlying principles of effective dosage optimization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for its aromaticity, which confers significant in vivo stability and often a favorable toxicity profile.[1][2] Derivatives of this core structure have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] Specifically, many 1,3,4-thiadiazole compounds exert their anticancer effects by inhibiting key enzymes in cell proliferation pathways, such as carbonic anhydrases or kinases, or by disrupting purine biosynthesis.[4][5]

Given the novelty of this compound, specific in vivo data is not widely published. This guide, therefore, provides a robust framework based on established principles of preclinical drug development to help you design and execute logical, effective, and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, has poor aqueous solubility. How should I formulate it for in vivo administration?

Answer: This is one of the most critical and common hurdles in preclinical studies. Up to 70% of new chemical entities are poorly soluble, which can lead to low bioavailability and complicate the assessment of their true efficacy and toxicity.[6][7] An improper formulation can lead to drug precipitation, inconsistent absorption, and high experimental variability.

The goal is to create a safe and stable vehicle that can solubilize the compound for consistent delivery. Here are the primary strategies:

-

Co-Solvent Systems: This is often the first approach. A combination of a primary organic solvent and aqueous buffers is used. It is crucial to minimize the percentage of organic solvent to avoid vehicle-induced toxicity.

-

Surfactant-Based Systems: Surfactants form micelles that encapsulate the hydrophobic compound, increasing its solubility in an aqueous medium.[6]

-

Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking their hydrophobic nature and enhancing solubility.[6]

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles can improve oral absorption by leveraging the body's natural lipid absorption pathways.[8]

-

Nanosuspensions: Particle size reduction to the nanometer range can significantly increase the dissolution rate and bioavailability of a compound.[9][10]

Data Presentation: Common Formulation Vehicles for Poorly Soluble Compounds

| Vehicle Component | Class | Primary Use & Rationale | Key Considerations |

| DMSO | Co-Solvent | Excellent solubilizing power for many organic molecules. Often used in initial screens. | Can be toxic, especially in repeated dosing studies. Typically used at <10% of the final injection volume.[7] |

| PEG 300/400 | Co-Solvent | Water-miscible polymer that is less toxic than DMSO. Good for increasing solubility. | Can be viscous. Potential for renal toxicity at high doses or with chronic administration. |

| Tween® 80 / Kolliphor® EL | Surfactant | Non-ionic surfactants that improve solubility and can prevent precipitation upon injection. | Can cause hypersensitivity reactions (especially Kolliphor EL). Use at the lowest effective concentration (typically 1-10%). |

| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Complexing Agent | Forms inclusion complexes to dramatically increase aqueous solubility. Generally well-tolerated.[8] | Can be expensive. May affect the pharmacokinetics of the drug. A 20-40% (w/v) solution is a common starting point. |

| Corn Oil / Sesame Oil | Lipid Vehicle | Used for oral or subcutaneous administration of highly lipophilic compounds. | May lead to slow and variable absorption. Not suitable for intravenous injection. |

Causality Behind Choices: The selection of a formulation strategy depends on the compound's physicochemical properties (e.g., LogP, melting point) and the intended route of administration.[9] For intravenous (IV) studies, a clear, soluble formulation is mandatory to prevent embolism. For oral (PO) studies, a suspension or lipid-based formulation may be acceptable and even advantageous.[6] Always perform a stability check on your final formulation to ensure the compound does not precipitate over the duration of your experiment.

Q2: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?

Answer: Without prior data, a Dose Range Finding (DRF) study is essential.[11][12] This is a non-GLP (Good Laboratory Practice) exploratory study designed to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects.[11][12] The MTD is a critical parameter for designing subsequent, more definitive toxicology and efficacy studies.[13]

The process begins with an educated guess based on in vitro cytotoxicity data (e.g., IC50 values) and data from structurally similar compounds. 1,3,4-thiadiazole derivatives have been tested in vivo in ranges from 10 mg/kg to over 200 mg/kg.[14][15] A conservative starting point is often necessary.

Experimental Protocol: Dose Range Finding (DRF) Study to Determine MTD

Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of this compound in mice.

Methodology:

-

Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3 mice per dose group.[16]

-

Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups. A common approach is to use 2x or 3x dose escalations.[11] If severe toxicity is seen, intermediate doses can be tested to refine the MTD.[11]

-

Administration: Administer the compound via the intended route for future efficacy studies (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). Include a "vehicle-only" control group.

-

Monitoring: Observe animals closely for the first 4-6 hours post-dosing, and then daily for 7-14 days.

-

Data Collection: Record clinical observations, body weight changes, and any instances of morbidity or mortality.

-

MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 15-20% loss in body weight.[16]

Data Presentation: Hypothetical Dose-Escalation Scheme for a DRF Study

| Group | N | Dose Level (mg/kg) | Rationale |

| 1 | 3 | Vehicle Control | Establishes baseline for vehicle effects. |

| 2 | 3 | 10 | Conservative starting dose based on literature for related compounds.[14] |

| 3 | 3 | 30 | ~3x escalation to explore the dose-response curve. |

| 4 | 3 | 100 | ~3x escalation to push towards toxicity. |

| 5 | 3 | 300 | High dose to ensure the upper tolerance limit is found. |

Visualization: Workflow for a Dose Range Finding (DRF) Study

Caption: Workflow for conducting a dose range finding (DRF) study.

Q3: What specific parameters should I monitor during a DRF study to assess toxicity?

Answer: A thorough and systematic observation process is key to accurately identifying dose-limiting toxicities. You should look for a constellation of signs, not just a single endpoint.[13]

Data Presentation: Key Monitoring Parameters in a DRF Study

| Parameter Category | Specific Endpoints to Monitor | Rationale & Interpretation |

| Clinical Observations | - Activity Level: Lethargy, hyperactivity, ataxia. - Physical Appearance: Ruffled fur, hunched posture, pale extremities. - Behavioral Changes: Tremors, seizures, circling. | These are immediate indicators of acute toxicity or central nervous system effects. A standardized scoring system should be used for consistency. |

| Body Weight | - Daily Measurement: Record individual body weights at the same time each day. | Weight loss is a sensitive and integrated measure of overall animal health. A loss of >15-20% from baseline is a common humane endpoint.[16] |

| Morbidity/Mortality | - Survival: Record the time of death for any animal that does not survive. | This is the most definitive endpoint for acute toxicity. |

| Local Tolerance (at injection site) | - For SC/IP routes: Swelling, redness, signs of pain. | Indicates if the formulation itself is an irritant, which can confound systemic toxicity results. |

| Basic Clinical Pathology (Optional) | - Hematology (CBC): Changes in red/white blood cells. - Clinical Chemistry: Markers for liver (ALT, AST) and kidney (BUN, Creatinine) function. | Provides objective, quantitative data on organ-specific toxicity. Often performed at the study's conclusion on a terminal blood sample.[13] |

Troubleshooting Guide

Q4: I've determined the MTD, but my compound shows no therapeutic efficacy in my disease model. What are the likely causes and next steps?

Answer: A lack of efficacy in vivo despite apparent activity in vitro is a frequent and challenging problem in drug development.[17] This discrepancy often points to issues with the drug's ADME profile (Absorption, Distribution, Metabolism, and Excretion).[18]

Potential Causes:

-

Poor Pharmacokinetics (PK): The compound may be cleared from the body too quickly, meaning its concentration at the target tissue never reaches a therapeutic level for a sufficient duration.[17][19] Peptides and some small molecules can have very short half-lives.[17]

-

Low Bioavailability: If administered orally, the drug may not be well-absorbed from the gut. If administered systemically, it may not effectively penetrate the target tissue (e.g., crossing the blood-brain barrier or accumulating in a solid tumor).[17]

-

Rapid Metabolism: The compound could be rapidly metabolized by the liver into inactive forms before it can exert its effect.

Next Steps: Conduct a Basic Pharmacokinetic (PK) Study A PK study measures the concentration of the drug in the blood over time after a single dose. This provides critical information on its half-life, exposure (AUC), and peak concentration (Cmax).[20][21]

Experimental Protocol: Basic Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound.

Methodology:

-

Animal Model: Use the same animal model as in efficacy studies. Typically requires cannulated animals for serial blood sampling or satellite groups of animals for terminal bleeds at each time point.

-

Dosing: Administer a single, well-tolerated dose (e.g., 1/2 MTD) via the intended route.

-

Blood Sampling: Collect small blood samples (e.g., 20-50 µL) into an appropriate anticoagulant (e.g., EDTA) at multiple time points.

-

Sample Processing: Immediately process blood to plasma by centrifugation and store frozen (-80°C) until analysis.

-

Bioanalysis: Analyze the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the drug concentration.[17][22]

Data Presentation: Example PK Study Blood Sampling Schedule (IV vs. PO)

| Time Point | Intravenous (IV) Administration | Oral (PO) Administration |

| Pre-dose | ✓ | ✓ |

| 5 min | ✓ | |

| 15 min | ✓ | ✓ |

| 30 min | ✓ | ✓ |

| 1 hr | ✓ | ✓ |

| 2 hr | ✓ | ✓ |

| 4 hr | ✓ | ✓ |

| 8 hr | ✓ | ✓ |

| 24 hr | ✓ | ✓ |

Interpreting the Results: If the PK study reveals a very short half-life or low exposure, you may need to consider a different dosing schedule (e.g., twice daily), increase the dose (if tolerated), or re-formulate the compound to improve its properties.[23] This is the core of PK/PD modeling : linking exposure (PK) to the biological effect (PD) to design a rational dosing regimen.[23][24]

Q5: I'm observing high variability or unexpected mortality even at doses I thought were safe. How do I troubleshoot this?

Answer: Unexpected toxicity can derail an in vivo study and points to a critical issue that must be resolved. High variability between animals in the same group can also mask a real treatment effect.[17]

Visualization: Troubleshooting Decision Tree for Unexpected In Vivo Toxicity

Caption: A decision tree for troubleshooting common causes of unexpected in vivo toxicity.

Causality Behind Troubleshooting Steps:

-

Vehicle Control: This is the most crucial control. Without it, you cannot distinguish between the toxicity of your compound and the toxicity of the delivery vehicle.[17]

-

Formulation Stability: A compound that precipitates out of solution before or during injection will lead to inconsistent and unpredictable dosing. For IV injections, this can cause fatal embolisms.[6]

-

Administration Technique: Inconsistent injection technique (e.g., accidental injection into the gut or bladder during an IP procedure) can dramatically alter drug absorption and lead to high variability. A standardized operating procedure (SOP) is essential.[17]

-

Compound-Specific Toxicity: If all other factors are ruled out, the compound is simply more toxic than anticipated, and the dose must be lowered.

By systematically working through these potential issues, you can identify the root cause of your experimental problems and design more robust, reliable, and successful in vivo studies for this compound.

References

-

Astier, A. (2025). PK-PD modelling in predicting small molecule drug toxicities. Hospital Pharmacy Europe. Available at: [Link]

-

BioDuro. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available at: [Link]

-

Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]

-

American Association for Cancer Research (AACR). (2025). Key Considerations for Improving Dosage Optimization in Oncology. AACR Blog. Available at: [Link]

-

MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MATLAB & Simulink. Available at: [Link]

-

GARDP. (n.d.). Pharmacokinetics-pharmacodynamics (PK/PD). REVIVE. Available at: [Link]

-

Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]

-

Arroniz, C., & Calvo, E. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology. Available at: [Link]

-

Faghih, Z., et al. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. PMC. Available at: [Link]

-

Mensing, S., & Derendorf, H. (n.d.). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. American College of Clinical Pharmacology. Available at: [Link]

-

Möschwitzer, J., & Müller, R. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]

-

Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency (EMA). Available at: [Link]

-

Bondar, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

Piquerez, A., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Available at: [Link]

-

Ergenc, N., et al. (2012). Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Siew, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

-

Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]

-

Prowell, T. M., et al. (2025). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. Available at: [Link]

-

Głowacka, I. E., & Uliasz, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppressi. Semantic Scholar. Available at: [Link]

-

AARDEX Group. (2024). Importance of Dose Optimisation in Oncology Clinical Trials. AARDEX Group. Available at: [Link]

-

Wang, J., et al. (2025). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC. Available at: [Link]

-

ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link]

-

Jain, A., et al. (2020). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. PubMed. Available at: [Link]

-

Rahman, A., et al. (2025). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Bulgarian Chemical Communications. Available at: [Link]

-

Stana, A., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

-

ResearchGate. (2018). (PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Surpass. (2023). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Surpass. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. Available at: [Link]

-

de Souza, W., et al. (n.d.). In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi. PMC. Available at: [Link]

-

Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

-

Schellekens, H., et al. (n.d.). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PMC. Available at: [Link]

-

FDA. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. Available at: [Link]

-

Zhu, Q., et al. (2012). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. PMC. Available at: [Link]

-

Kumar, P., & Pundir, S. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available at: [Link]

-

Hassan, M., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. PMC. Available at: [Link]

-

Semantic Scholar. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Semantic Scholar. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: [Link]

-

MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

Sources

- 1. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. tabletscapsules.com [tabletscapsules.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 12. criver.com [criver.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. ascopubs.org [ascopubs.org]

- 20. mathworks.com [mathworks.com]

- 21. Pharmacokinetics-pharmacodynamics (PK/PD) – REVIVE [revive.gardp.org]

- 22. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 24. accp1.org [accp1.org]

Troubleshooting unexpected results in 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile experiments

Welcome to the technical support center for 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical parameters?

A1: The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate. For the target molecule, this would likely involve the reaction of a methoxy-substituted thiosemicarbazide with a precursor for the 2-carbonitrile group, followed by cyclization. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are crucial for promoting the desired intramolecular cyclization to form the 1,3,4-thiadiazole ring.[1]

Q2: I am observing a significant amount of a byproduct in my reaction. What is it likely to be?

A2: The most common byproduct in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors is the isomeric 1,2,4-triazole. The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole, while basic conditions will preferentially yield the 1,2,4-triazole-3-thione derivative.[1]

Q3: My purified product is a colored solid. Is this expected?

A3: While many small organic molecules are white crystalline solids, it is not uncommon for heterocyclic compounds, including some thiadiazole derivatives, to have a slight color due to the presence of chromophores in their structure. However, a dark or intense color could indicate the presence of impurities. If you have concerns about the purity of your product, it is recommended to perform further analysis, such as HPLC, to assess its homogeneity.

Troubleshooting Guide: Synthesis

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.

| Symptom | Possible Cause | Suggested Solution |